molecular formula C25H19NO4 B281146 Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate

Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate

Cat. No. B281146
M. Wt: 397.4 g/mol
InChI Key: AEMAUWYCZXBHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and molecular biology. This compound belongs to the class of isoquinoline alkaloids and has a molecular weight of 491.54 g/mol.

Mechanism of Action

The mechanism of action of Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells, which ultimately results in their death.
Biochemical and Physiological Effects:
Studies have shown that Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate in lab experiments is its potential as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, more research is needed to explore the potential applications of this compound in other fields, such as molecular biology and drug development.

Synthesis Methods

The synthesis of Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing this compound involves the condensation of 2-benzylbenzimidazole with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with ethyl 2-bromoacetate to form the ester, which is further reacted with butyl lithium to form the final product.

Scientific Research Applications

Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has been shown to have potential applications in various fields of scientific research. In medical research, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.

properties

Molecular Formula

C25H19NO4

Molecular Weight

397.4 g/mol

IUPAC Name

butyl 3,10-dioxo-1-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,12,14,16,18,20-nonaene-12-carboxylate

InChI

InChI=1S/C25H19NO4/c1-2-3-12-30-25(29)20-19-13-15-8-4-5-9-16(15)14-26(19)22-21(20)23(27)17-10-6-7-11-18(17)24(22)28/h4-11,13-14H,2-3,12H2,1H3

InChI Key

AEMAUWYCZXBHLT-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C2C=C3C=CC=CC3=CN2C4=C1C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CCCCOC(=O)C1=C2C=C3C=CC=CC3=CN2C4=C1C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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